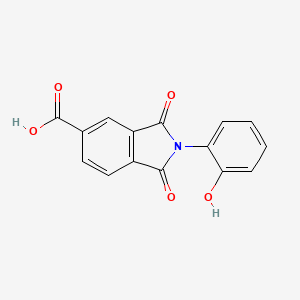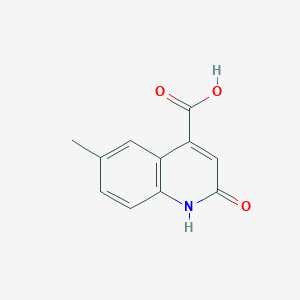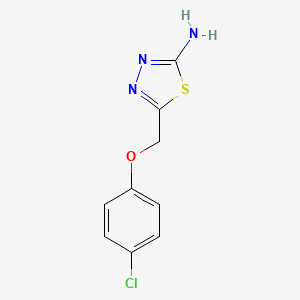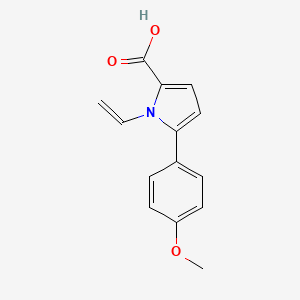
5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid (MPCA) is a synthetic organic compound with a unique molecular structure that has been studied for its potential applications in a variety of scientific research fields. MPCA has been studied for its potential to act as a ligand for metal complexes, to act as a precursor for the synthesis of other compounds, and to act as a catalyst for various organic reactions. In addition, MPCA has been studied for its potential to act as a bioactive compound, with research suggesting that it may have a variety of biochemical and physiological effects.
科学的研究の応用
Medicinal Chemistry and Biological Activity
- Pyrrole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds like 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and its p-methoxy analog have shown significant activity in mouse models. These findings support the potential of pyrrole derivatives in developing new analgesic and anti-inflammatory agents (Muchowski et al., 1985).
- The Fe(II)-catalyzed isomerization of 4-vinylisoxazoles into pyrroles has been reported, providing a new synthetic pathway for pyrrole derivatives. This method highlights the versatility of pyrroles in synthetic chemistry, offering potential for further functionalization and application in drug development (Galenko et al., 2017).
Materials Science
- Poly(vinyl alcohol)/acrylic acid hydrogels modified with amine compounds, including pyrrole derivatives, have been developed for medical applications. These modifications aim to enhance the hydrogels' antibacterial and antifungal properties, indicating the potential of pyrrole derivatives in creating advanced biomaterials (Aly & El-Mohdy, 2015).
Corrosion Inhibition
- Thiazole-based pyridine derivatives, including those with a methoxy-phenyl group, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. These studies show that pyrrole derivatives can effectively protect metal surfaces, suggesting their application in industrial corrosion prevention (Chaitra et al., 2016).
特性
IUPAC Name |
1-ethenyl-5-(4-methoxyphenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-3-15-12(8-9-13(15)14(16)17)10-4-6-11(18-2)7-5-10/h3-9H,1H2,2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJPEJGLSPARIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

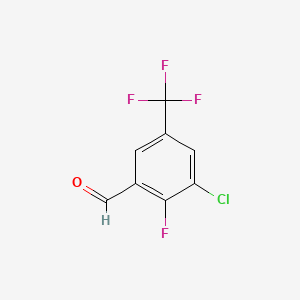
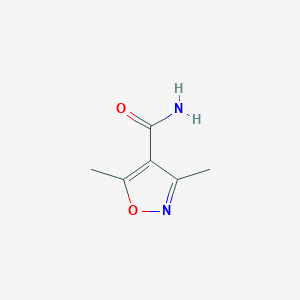
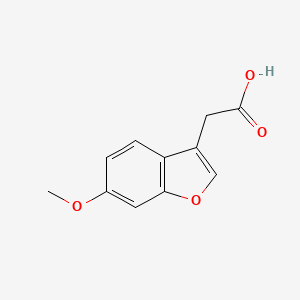
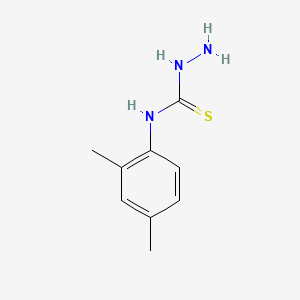
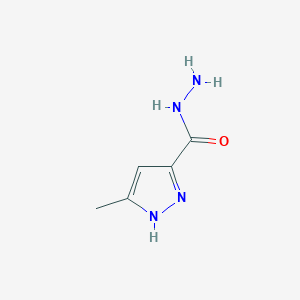
![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)
![Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate](/img/structure/B1348991.png)
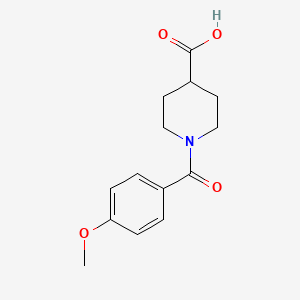
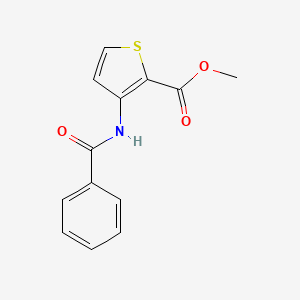
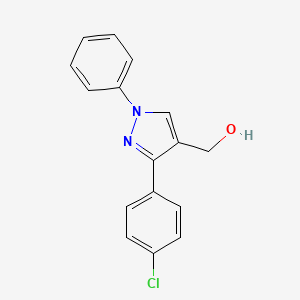
![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)
